molecular formula C19H17ClN4O3S B2614784 N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide CAS No. 2380189-59-1

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide

Cat. No.: B2614784
CAS No.: 2380189-59-1
M. Wt: 416.88
InChI Key: GDGCWGGYBUPQKP-UHFFFAOYSA-N
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Description

“N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide” is also known as Suvorexant . It is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia . Orexins are excitatory neuropeptides that play a critical role in maintaining wakefulness . By blocking the orexin receptors, Suvorexant promotes sleep .


Synthesis Analysis

The synthesis of Suvorexant involved the replacement of the fluoroquinazoline ring of a leading compound with a chlorobenzoxazole . This modification led to the creation of a potent dual orexin receptor antagonist .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamides are renowned for their role in developing effective antiproliferative agents. A study detailed the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, exhibiting cytotoxic activity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), alongside significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019). Similarly, sulfonamide bridged disubstituted 1,2,3-triazoles were synthesized, displaying appreciable efficacy against bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia (Archna Yadav & C. Kaushik, 2022).

Enzyme Inhibition for Therapeutic Applications

The exploration of new sulfonamides for enzyme inhibitory potential has yielded compounds with substantial activity against enzymes like α-glucosidase and acetylcholinesterase, important for diabetes and Alzheimer's disease management (M. Abbasi et al., 2019). Another study highlighted the synthesis of sulfonamide derivatives showing good inhibitory activity against lipoxygenase, an enzyme involved in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases (M. Abbasi et al., 2017).

Mechanism of Action

Suvorexant works by blocking the action of orexin, a neuropeptide produced by the hypothalamus that promotes wakefulness . By inhibiting the orexin receptors, Suvorexant promotes sleep .

Future Directions

Suvorexant was approved by the U.S. FDA in 2014 to treat insomnia and in 2020, it became the first medication to be approved for treating sleep disorders in Alzheimer’s disease . It is suitable as a chronic therapy for insomnia, due to its minimal physical dependence . The availability of this new drug as an effective and safe alternative is an important development in insomnia management .

Properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-4-cyano-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-23(28(25,26)16-5-2-13(9-21)3-6-16)15-10-24(11-15)12-18-17-8-14(20)4-7-19(17)27-22-18/h2-8,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGCWGGYBUPQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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